molecular formula C15H21NO2 B13988769 N-(3-oxo-3-phenyl-propyl)hexanamide CAS No. 5431-40-3

N-(3-oxo-3-phenyl-propyl)hexanamide

Cat. No.: B13988769
CAS No.: 5431-40-3
M. Wt: 247.33 g/mol
InChI Key: GZEQZUOTRNNIRY-UHFFFAOYSA-N
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Description

N-(3-oxo-3-phenyl-propyl)hexanamide is a synthetic amide compound of significant interest in medicinal chemistry and microbiology research. This chemical features a hexanamide chain linked to a 3-oxo-3-phenylpropyl group, a structural motif found in compounds that modulate bacterial cell-to-cell communication. Researchers can utilize this compound to investigate its potential as a quorum sensing inhibitor (QSI). QS is a regulatory system used by bacteria to coordinate group behaviors, such as virulence factor production and biofilm formation, in a cell-density-dependent manner. Interfering with QS is a promising antimicrobial strategy, as it can disarm pathogens without inducing the high selective pressure associated with traditional antibiotics that kill bacteria . Structurally related phenethylamide analogs, such as N-phenethyl hexanamide, have demonstrated measurable QS inhibitory activity against clinically relevant bacterial pathogens like Vibrio harveyi and Chromobacterium violaceum . The ketone group in the this compound structure may offer a versatile handle for further chemical derivatization, allowing researchers to explore structure-activity relationships (SAR) and optimize potency and selectivity for specific bacterial QS systems. This compound is provided for research applications only, including microbiological studies, the development of novel anti-biofilm agents, and as a building block in synthetic chemistry. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

5431-40-3

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-(3-oxo-3-phenylpropyl)hexanamide

InChI

InChI=1S/C15H21NO2/c1-2-3-5-10-15(18)16-12-11-14(17)13-8-6-4-7-9-13/h4,6-9H,2-3,5,10-12H2,1H3,(H,16,18)

InChI Key

GZEQZUOTRNNIRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCCC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(3-oxo-3-phenyl-propyl)hexanamide

General Synthetic Strategy

The preparation of this compound typically involves the formation of an amide bond between hexanoyl derivatives and 3-oxo-3-phenylpropyl amine or its equivalents. The synthetic route generally follows these steps:

  • Preparation or procurement of the 3-oxo-3-phenylpropyl intermediate (often a keto acid or keto ester derivative).
  • Activation of the carboxylic acid or its derivative (e.g., acid chloride, anhydride, or activated ester).
  • Coupling with hexanamide or hexanoyl amine under controlled conditions to form the amide bond.

Specific Synthetic Routes and Reagents

Amide Coupling via Carbodiimide-Mediated Reaction

One of the most common methods for amide bond formation involves carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of catalysts like 4-dimethylaminopyridine (DMAP) or N-hydroxysuccinimide (NHS).

  • Procedure: The carboxylic acid derivative of 3-oxo-3-phenylpropyl is activated by DCC in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
  • Coupling: Hexanamide or hexanoyl amine is added to the activated intermediate with stirring, often at 0 °C to room temperature.
  • Workup: The reaction mixture is filtered to remove dicyclohexylurea byproduct, and the crude product is purified by column chromatography.

This method has been validated for similar amide syntheses with yields typically ranging from 70% to 85% depending on reaction conditions and purification methods.

Use of Activated Esters or Acid Chlorides

Alternatively, the acid chloride of 3-oxo-3-phenylpropionic acid can be prepared by reaction with thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with hexanamide:

  • Acid Chloride Formation: 3-oxo-3-phenylpropionic acid is treated with SOCl2 under reflux to form the acid chloride.
  • Amide Formation: The acid chloride is then reacted with hexanamide in an inert solvent such as dichloromethane or tetrahydrofuran (THF) in the presence of a base like triethylamine to scavenge HCl.
  • Purification: The product is isolated by aqueous workup and purified by recrystallization or chromatography.

This method is efficient but requires careful handling of reactive acid chlorides and moisture exclusion.

Reaction Conditions and Optimization

  • Solvents: Anhydrous dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (MeCN) are preferred solvents to ensure solubility and reaction efficiency.
  • Temperature: Reactions are typically performed at 0 °C to room temperature to control reaction rate and minimize side reactions.
  • Catalysts/Additives: DMAP or triethylamine are commonly added to catalyze the reaction and neutralize acids formed.
  • Purification: Silica gel chromatography using gradients of dichloromethane and methanol or ethyl acetate and hexane is standard for isolating pure this compound.

Yield and Characterization

Typical yields for the amide coupling reactions range from 70% to 85%, with purity confirmed by NMR spectroscopy, mass spectrometry, and chromatographic methods. The compound’s molecular weight of 247.33 g/mol corresponds well with mass spectral data (m/z [M+H]+ = 248.3).

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Carbodiimide-mediated coupling DCC or DIC, DMAP, DCM/DMF, RT Mild conditions, high yield Byproduct removal needed 70-85
Acid chloride method SOCl2 or oxalyl chloride, triethylamine, DCM/THF Fast reaction Requires handling corrosive reagents 75-85
Solid-phase peptide coupling* HATU, HBTU, EDCI, DMF, RT Suitable for peptide derivatives Not common for small molecules N/A

*Note: Solid-phase synthesis is more relevant for peptide analogues rather than this small molecule specifically.

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-3-phenyl-propyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(3-oxo-3-phenyl-propyl)hexanamide, also known as hexanoyl-bAla-Ph, is an amide compound with the molecular formula C15H21NO2C_{15}H_{21}NO_2 . It has a molecular weight of 247.33 g/mol . While specific case studies and comprehensive data tables are not available in the search results, the potential applications of this compound can be inferred from its properties and related research.

Potential Applications of this compound

N-(3-oxo-3-phenyl-propyl)hexanamide's applications lie primarily in pharmaceutical and scientific research, stemming from its antibacterial and quorum sensing inhibitory (QSI) properties .

Scientific Research Applications

  • Quorum Sensing Inhibition (QSI) Research N-(3-oxo-3-phenyl-propyl)hexanamide is related to phenethylamide QSIs . These compounds can inhibit quorum sensing, a bacterial communication system, in various Gram-negative bacteria . Analogs of phenethylamides have been synthesized and evaluated for their ability to attenuate QS-regulated phenotypes, with some showing increased activity against marine pathogens like Vibrio harveyi .
  • Developing QS Inhibitors Due to its QSI properties, N-(3-oxo-3-phenyl-propyl)hexanamide can be used as a lead compound for developing novel therapeutic agents to combat bacterial infections .
  • Structure-Activity Relationship Studies The compound and its analogs can be used to explore the structure-activity relationships within the phenethylamide class of QS inhibitors . This involves synthesizing and testing different derivatives to identify structural features that enhance QSI activity .

Pharmaceutical Applications

  • Antibacterial Agent N-(3-oxo-3-phenyl-propyl)hexanamide has antibacterial properties, which could make it useful in controlling bacterial infections in agricultural and horticultural settings .
  • Pharmaceutical Development The antibacterial properties of N-(3-oxo-3-phenyl-propyl)hexanamide could potentially be explored for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-oxo-3-phenyl-propyl)hexanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glucose dehydrogenase, an enzyme involved in glucose metabolism . This inhibition disrupts the metabolic pathways of bacteria, leading to their death.

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The following compounds share structural motifs with N-(3-oxo-3-phenyl-propyl)hexanamide, differing primarily in substituents and functional groups:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties Applications/Context
This compound C₁₅H₂₁NO₃ Amide, ketone, phenyl, alkyl chain 263.33 High boiling point (483.8°C) Potential synthetic intermediate
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Phthalimide, chlorine substituent 257.68 High-purity monomer for polyimides Polymer synthesis
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide C₁₃H₁₅ClN₂O₂ Hydroxamic acid, chlorophenyl, cyclohexane 266.73 Antioxidant activity (DPPH assay) Pharmaceutical/cosmetics
N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexanamide C₃₇H₇₅NO₄ Long alkyl chain, hydroxyethyl, amide 598.00 Low melting point (69–77°C) Cosmetic emulsifier
N-[1-(3,3-diphenylpropyl)-4-piperidinyl]-N-methylhexanamide C₂₈H₃₉N₂O Piperidinyl, diphenylpropyl, methyl 419.63 Bioavailability enhancer (piperidine) Pharmacological agent

Structural and Functional Insights

  • Lipophilicity vs. Polarity :

    • The phenyl and alkyl chain in this compound enhance lipophilicity, whereas the ketone and amide groups introduce polarity. This contrasts with N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexanamide , which has extreme lipophilicity due to its C16 chain but retains water solubility via hydroxyethyl groups .
    • 3-Chloro-N-phenyl-phthalimide lacks alkyl chains but includes a rigid phthalimide core and chlorine atom, favoring use in high-performance polymers .
  • Thermal Stability :

    • The high boiling point of this compound (483.8°C ) suggests stability under thermal stress, unlike N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide , which is tailored for antioxidant activity in lower-temperature applications .
  • Biological Relevance :

    • Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide ) exhibit radical-scavenging properties, making them suitable for cosmetics or drugs .
    • N-[1-(3,3-diphenylpropyl)-4-piperidinyl]-N-methylhexanamide leverages a piperidine ring for enhanced membrane permeability, a feature absent in the target compound .

Q & A

Q. What protocols ensure safe handling and disposal of this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Waste Management : Neutralize acidic/basic residues with 10% NaHCO₃ or HCl before incineration.
  • Spill Protocol : Absorb with vermiculite, seal in containers, and label as hazardous organic waste .

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